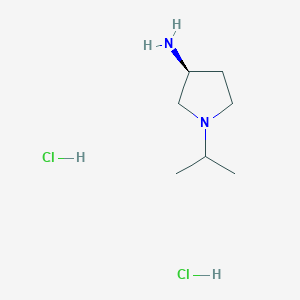
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interaction with various molecular targets, influencing cellular pathways and exhibiting pharmacological effects.
The compound is characterized by its molecular formula and a molecular weight of approximately 196.12 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound involves several mechanisms:
- Protein Interaction : The compound may bind to specific proteins or enzymes, altering their activity and impacting various cellular pathways.
- Receptor Modulation : It has been studied for its potential as a ligand in biochemical assays, particularly in modulating receptor activity.
- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression, potentially through apoptosis induction and cell proliferation pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15 | Induces apoptosis |
| U937 | 20 | Decreases S1P levels |
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Its effectiveness varies depending on the bacterial strain and concentration used.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Cancer Treatment Study : A study involving the treatment of A549 cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, suggesting significant anticancer effects. The study employed MTT assays to quantify cell viability post-treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior efficacy against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Propiedades
IUPAC Name |
(3S)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















